molecular formula C13H20ClN B1462447 [2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine CAS No. 1041558-65-9

[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine

Cat. No. B1462447
CAS RN: 1041558-65-9
M. Wt: 225.76 g/mol
InChI Key: GXFKDTBTNLWUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)ethylamine is a synthetic compound. It has a molecular formula of C13H20ClN and a molecular weight of 225.7576 .

Scientific Research Applications

Organic Semiconductor Research

The compound “2-(4-Chlorophenyl)ethylamine” has been studied for its potential use in organic semiconductor research. Organic semiconductors are of great interest due to their optical properties and applications in devices like gas sensors, film transistors, and photovoltaic cells . The π-conjugated electron system in these materials, including quinoline derivatives, is particularly important for absorption and emission of light and charge transport features .

Nonlinear Optical Properties

Quinoline derivatives, which share a structural similarity with “2-(4-Chlorophenyl)ethylamine”, are characterized by their nonlinear optical properties. These properties have significant implications for the development of organic light emitting diodes (OLEDs). The physical properties of these materials, such as delocalized π-electrons and the presence of functional groups, contribute to their potential applications in molecular electronics .

Antimicrobial Activity

Research into the antimicrobial activity of compounds structurally related to “2-(4-Chlorophenyl)ethylamine” has shown promise. For instance, benzimidazole bridged benzophenone substituted indole scaffolds, which include similar functional groups, have demonstrated potent antimicrobial activity against various strains. This suggests that “2-(4-Chlorophenyl)ethylamine” could be a candidate for further study in the development of new antibacterial agents .

Drug-Resistant Bacterial Infections

The emergence of drug-resistant bacterial infections has led to a demand for new antibacterial agents with mechanisms of action different from traditional antibiotics. Compounds like “2-(4-Chlorophenyl)ethylamine” may offer a new framework for the discovery of innovative drugs that can combat resistance and produce fewer toxic reactions .

Fungal Infections Treatment

The structural analogs of “2-(4-Chlorophenyl)ethylamine” have been used in the treatment of systematic and superficial fungal infections. The presence of the chlorophenyl group in these compounds could be key to their effectiveness, indicating a potential area of application for “2-(4-Chlorophenyl)ethylamine” in antifungal therapies .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. “2-(4-Chlorophenyl)ethylamine” and its derivatives could be used in computational studies to predict binding affinities and identify potential targets for antibacterial and antifungal agents. This application is essential for the preclinical phase of drug development .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFKDTBTNLWUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Reactant of Route 3
Reactant of Route 3
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Reactant of Route 4
Reactant of Route 4
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Reactant of Route 5
Reactant of Route 5
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Reactant of Route 6
Reactant of Route 6
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.